molecular formula C18H25N5O2 B14426909 N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide CAS No. 81822-80-2

N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide

Cat. No.: B14426909
CAS No.: 81822-80-2
M. Wt: 343.4 g/mol
InChI Key: ZKUOIYNTYGWLRT-UHFFFAOYSA-N
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Description

N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a cyclohexyl group, and an acetamide moiety, making it a unique and versatile molecule for scientific research.

Properties

CAS No.

81822-80-2

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-[3-(1-cyclohexyltetrazol-5-yl)propoxy]phenyl]acetamide

InChI

InChI=1S/C18H25N5O2/c1-14(24)19-15-9-11-17(12-10-15)25-13-5-8-18-20-21-22-23(18)16-6-3-2-4-7-16/h9-12,16H,2-8,13H2,1H3,(H,19,24)

InChI Key

ZKUOIYNTYGWLRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCC2=NN=NN2C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the reaction of an alkyl or aryl nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with 4-(3-bromopropoxy)phenylacetamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding strength. The acetamide moiety can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(1-Phenyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
  • N-{4-[3-(1-Methyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
  • N-{4-[3-(1-Benzyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide

Uniqueness

N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.

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